

# In-Depth Technical Guide: PF-06454589

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## Compound of Interest

Compound Name: PF-06454589

Cat. No.: B609986

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## Abstract

**PF-06454589** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. This document provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to **PF-06454589**, drawing from publicly available scientific literature. The information is intended to serve as a technical guide for researchers and drug development professionals working with this compound or similar kinase inhibitors.

## Chemical Structure and Properties

**PF-06454589** is a synthetic, small-molecule compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors.

Table 1: Chemical Identifiers for **PF-06454589**

Identifier	Value
IUPAC Name	4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine[1]
Molecular Formula	C <sub>14</sub> H <sub>16</sub> N <sub>6</sub> O[1]
Canonical SMILES	CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4[1]
InChI	InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17)[1]
InChIKey	VNWKCLDQBNSJJO-UHFFFAOYSA-N[1]
CAS Number	1527473-30-8[1]

## Biological Activity and Mechanism of Action

**PF-06454589** functions as an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a prime target for therapeutic intervention.

## Kinase Inhibition Profile

**PF-06454589** demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of **PF-06454589** against LRRK2

Target	IC <sub>50</sub> (nM)	Assay Type
LRRK2 (wild-type)	12	Biochemical Kinase Assay[1]
LRRK2 (G2019S mutant)	36	Biochemical Kinase Assay[1]

## Structural Basis of Inhibition

To understand the binding mode of **PF-06454589**, a crystal structure of the compound in complex with a surrogate kinase, MST3, was determined (PDB ID: 4W8D). This provides valuable insight into the key interactions within the ATP-binding pocket that contribute to its inhibitory activity.

## Experimental Protocols

The following sections detail the methodologies employed in the characterization of **PF-06454589**.

### LRRK2 Biochemical Kinase Assay

Objective: To determine the in vitro potency of **PF-06454589** against wild-type and G2019S mutant LRRK2.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human LRRK2 (wild-type or G2019S mutant) and a suitable peptide substrate are prepared in kinase assay buffer.
- **Compound Preparation:** **PF-06454589** is serially diluted in DMSO to generate a range of concentrations.
- **Kinase Reaction:** The kinase, substrate, and ATP are incubated with the test compound in a microplate format. The reaction is initiated by the addition of ATP.
- **Detection:** The phosphorylation of the substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection (e.g., Kinase-Glo®).
- **Data Analysis:** The IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### X-ray Crystallography

Objective: To determine the three-dimensional structure of **PF-06454589** in complex with a kinase to understand its binding mode.

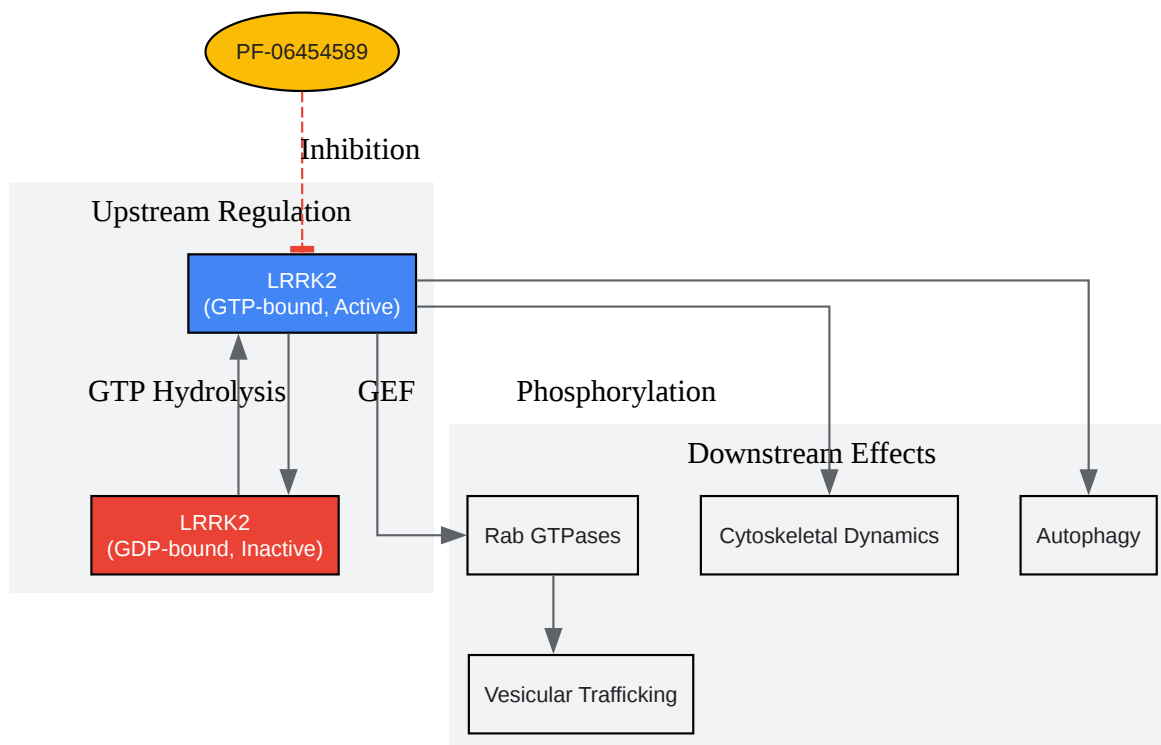
#### Methodology:

- **Protein Expression and Purification:** The kinase domain of a surrogate kinase (e.g., MST3) is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.
- **Crystallization:** The purified kinase is co-crystallized with **PF-06454589** using vapor diffusion techniques.
- **Data Collection:** X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
- **Structure Determination and Refinement:** The crystal structure is solved by molecular replacement and refined to produce a high-resolution model of the protein-ligand complex.

## Signaling Pathways and Workflows

### LRRK2 Signaling Pathway

The precise downstream signaling pathways of LRRK2 are still under active investigation. However, several substrates and interacting partners have been identified, implicating LRRK2 in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy. Inhibition of LRRK2 by **PF-06454589** is expected to modulate these pathways.

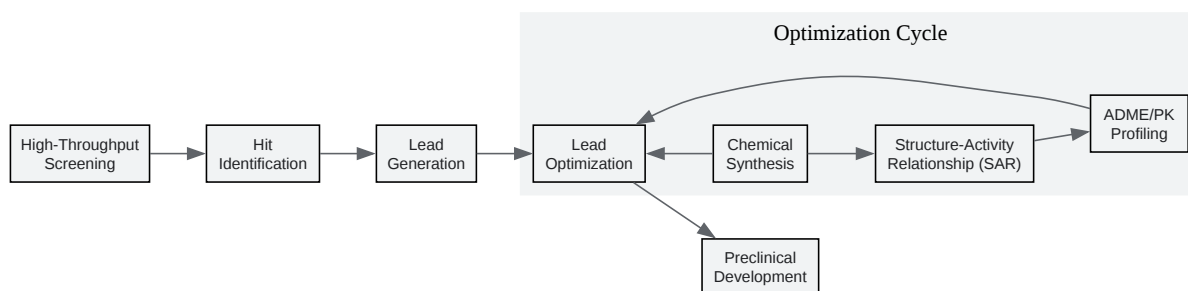


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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of **PF-06454589**.

## Drug Discovery and Development Workflow

The discovery of **PF-06454589** followed a typical drug discovery workflow, starting from initial screening to lead optimization and preclinical characterization.



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Caption: General workflow for the discovery and development of a kinase inhibitor like **PF-06454589**.

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## References

- 1. medchemexpress.cn [medchemexpress.cn]
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